molecular formula C15H14N4O2S3 B2816187 2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 494826-18-5

2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2816187
CAS No.: 494826-18-5
M. Wt: 378.48
InChI Key: LLZZPVFSFQELLP-UHFFFAOYSA-N
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Description

  • The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiolates or disulfides as reagents.
  • Attachment of the Thiazole Ring

    • The final step involves coupling the benzothiolo-pyrimidine core with a thiazole derivative through an acetamide linkage.
    • This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to ensure efficient bond formation.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

      Scaling up reactions: with appropriate solvent and temperature control.

      Purification techniques: such as recrystallization or chromatography to isolate the desired product.

      Quality control: measures to ensure consistency and compliance with regulatory standards.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-[(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common route includes:

    • Formation of the Benzothiolo-Pyrimidine Core

      • Starting with a suitable thiol and a pyrimidine derivative, the core structure is synthesized through cyclization reactions.
      • Reagents such as carboxylic anhydrides or acid chlorides are used under reflux conditions to facilitate the cyclization.

    Chemical Reactions Analysis

    Types of Reactions

    2-[(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

      Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Reduction: The carbonyl group in the benzothiolo-pyrimidine core can be reduced to alcohols using reducing agents such as sodium borohydride.

      Substitution: The thiazole ring can participate in electrophilic substitution reactions, introducing various functional groups.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

      Reduction: Sodium borohydride, lithium aluminum hydride.

      Substitution: Halogenating agents, nitrating agents.

    Major Products

      Oxidation: Sulfoxides, sulfones.

      Reduction: Alcohol derivatives.

      Substitution: Halogenated or nitrated thiazole derivatives.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

      Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biology and Medicine

      Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

      Anticancer Research: Studies suggest it may inhibit certain cancer cell lines, making it a candidate for anticancer drug development.

    Industry

      Pharmaceuticals: Used in the synthesis of drugs due to its bioactive properties.

      Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Mechanism of Action

    The mechanism by which 2-[(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide exerts its effects involves:

      Molecular Targets: It may interact with enzymes or receptors in biological systems, inhibiting their activity.

      Pathways: The compound could interfere with metabolic pathways, leading to the inhibition of cell growth or proliferation.

    Comparison with Similar Compounds

    Similar Compounds

    • **2-[(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
    • **2-[(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-4-yl)acetamide

    Uniqueness

      Structural Features: The presence of both benzothiolo-pyrimidine and thiazole rings linked via a sulfanyl-acetamide bridge is unique.

      Biological Activity: Its specific biological activities, such as antimicrobial and anticancer properties, distinguish it from similar compounds.

    benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide, covering its synthesis, reactions, applications, and unique characteristics

    Properties

    IUPAC Name

    2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H14N4O2S3/c20-10(17-14-16-5-6-22-14)7-23-15-18-12(21)11-8-3-1-2-4-9(8)24-13(11)19-15/h5-6H,1-4,7H2,(H,16,17,20)(H,18,19,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LLZZPVFSFQELLP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)NC4=NC=CS4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H14N4O2S3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    378.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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